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Compound of Interest

Compound Name: 4-(Boc-amino)-1-butanol

Cat. No.: B019697

Accurate characterization of 4-(Boc-amino)-1-butanol relies on a cohesive interpretation of
multiple analytical techniques. The molecular formula is CoeH1oNOs with a molecular weight of
approximately 189.25 g/mol .[3]

'H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments.
The key to interpretation is understanding the influence of the electronegative oxygen and
nitrogen atoms, which deshield adjacent protons, causing them to resonate at a higher
chemical shift (further downfield).

e -C(CHs)s (Boc group): A large singlet peak integrating to 9 protons, typically observed around
0 1.44 ppm. This is the hallmark signal of the tert-butyl group.

e -CH2-OH (C4): Atriplet around & 3.63 ppm. This signal is downfield due to the direct
attachment of the hydroxyl group. It appears as a triplet because it is coupled to the two
adjacent protons on C3.

e -NH-CH2z- (C1): A quartet (or triplet of triplets) around & 3.13 ppm. These protons are
adjacent to the nitrogen of the carbamate group, shifting them downfield. They are coupled
to both the NH proton and the two protons on C2.

 Internal Methylene Groups (-CHz2-CHz-): The two central methylene groups (C2 and C3)
appear as overlapping multiplets in the region of & 1.50-1.60 ppm. Their signals are more
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complex due to coupling with protons on both adjacent carbons.

e -NH-: A broad singlet or triplet around & 4.5-5.0 ppm. The chemical shift and multiplicity of
this proton can vary significantly depending on the solvent, concentration, and temperature
due to hydrogen bonding and exchange rates.

13C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of all 9 unique carbon atoms in the
molecule.

e -C(CHs)s3 (Boc quaternary C): A signal around 6 79.0 ppm.

e -CH2-OH (C4): The carbon attached to the hydroxyl group is the most deshielded of the
aliphatic chain, appearing around 6 62.5 ppm.

e -NH-CH2z- (C1): The carbon adjacent to the nitrogen appears around & 40.5 ppm.

e -C(CHs)s (Boc methyl C's): A strong signal for the three equivalent methyl carbons at 6 28.4
ppm.

« Internal Methylene Groups (C2, C3): The remaining two methylene carbons are found
upfield, typically around & 29.5 ppm and & 26.5 ppm.

e C=0 (Carbamate): The carbonyl carbon of the Boc group is significantly deshielded and
appears around & 156.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. Using electrospray
ionization (ESI), one would expect to observe the following ions:

e [M+H]*: ~190.14 m/z

e [M+Na]*: ~212.12 m/z

Comparative Analysis: Distinguishing Homologs
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In a laboratory setting, it is crucial to differentiate 4-(Boc-amino)-1-butanol from its shorter and
longer chain homologs, 3-(Boc-amino)-1-propanol and 5-(Boc-amino)-1-pentanol, which may
be used in similar applications.[4][5] The primary distinction in their NMR spectra arises from
the number of methylene groups and the resulting changes in chemical shifts.

Key 'H NMR Key *C NMR
Compound Molecular Weight Chemical Shifts Chemical Shifts
(ppm, approx.) (ppm, approx.)
_ -CH20H: ~3.60, - -CH20H: ~60.5, -
3-(Boc-amino)-1-
175.23 NHCHz-: ~3.20, - NHCHz-: ~39.0, -
propanol
CHz-: ~1.70 CH2-: ~32.0
_ -CH20H: ~3.63, - -CH20H: ~62.5, -
4-(Boc-amino)-1-
189.25[2] NHCH2-: ~3.13, - NHCH2-: ~40.5, -
butanol
CH2CH2-: ~1.56 CH2CH2-: ~29.5, 26.5
-CH20H: ~3.60, - -CH20H: ~62.8, -
5-(Boc-amino)-1- NHCH2-: ~3.10, - NHCH2-: ~40.8, -
203.28[5]
pentanol CH2CH2CH2-: ~1.30- CH2CH2CH2-: ~32.5,
1.55 29.5,23.0

As the alkyl chain lengthens, the chemical shifts of the internal methylene groups (-CHz-) move
further upfield (lower ppm), becoming more shielded from the electron-withdrawing effects of
the terminal functional groups. The presence of four distinct signals for the butyl chain carbons
in the 3C NMR spectrum of 4-(Boc-amino)-1-butanol is a definitive identifier compared to the
three signals for the propanol and five for the pentanol derivative.[6]

Best Practices for Spectral Confirmation: A
Validated Workflow

To ensure trustworthy and reproducible results, a systematic approach to sample preparation
and data analysis is required.

Experimental Protocol

o Sample Preparation (NMR):
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o Accurately weigh approximately 10-20 mg of the 4-(Boc-amino)-1-butanol sample.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a
clean, dry NMR tube. Chloroform-d (CDCIs) is often preferred for its ability to dissolve the
compound well and for its simple solvent residual peak.

o Ensure the solution is clear and homogenous. If not, gentle warming or sonication may be
required.

o Sample Preparation (MS):

o Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

o If necessary, add a trace amount of formic acid or sodium acetate to promote the
formation of [M+H]* or [M+Na]* adducts, respectively.

o Data Acquisition:

o NMR: Acquire *H, 13C, and optionally 2D correlation spectra (like HSQC) on a
spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to achieve a
good signal-to-noise ratio.

o MS: Infuse the sample solution into an ESI-MS system and acquire data in positive ion
mode over a relevant mass range (e.g., m/z 100-500).

o Data Interpretation:

o First, analyze the mass spectrum to confirm the molecular weight. The presence of a peak
at m/z ~190 or ~212 is strong evidence for the correct compound.

o Next, examine the 3C NMR to count the number of carbon signals. For 4-(Boc-amino)-1-
butanol, seven distinct signals (with two overlapping for the internal methylenes) are
expected.

o Finally, interpret the *H NMR spectrum. Confirm the presence of the large 9H singlet for
the Boc group and the characteristic signals for the methylene groups adjacent to the N
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and O atoms. Check that the integration values correspond to the number of protons in
each environment.

Prepare 0.1 mg/mL Dissolve 10-20 mg
solution in MeOH in 0.6 mL CDCls

Data Acquisition
Acquire ESI-MS Acquire *H & 13C NMR
(Positive lon Mode) (400+ MHz)

Confirm MW
(e.g., [M+H]* at m/z ~190)

Confirm Carbon Count
(7 unique signals)

Assign Structure
(Shifts, Multiplicity, Integration)

Structure Confirmed

Click to download full resolution via product page

Workflow for Spectral Confirmation
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Troubleshooting Common Impurities

Deviations from the expected spectra often indicate the presence of impurities. Understanding
the synthesis and handling of 4-(Boc-amino)-1-butanol allows for the prediction of likely
contaminants. The Boc group is notoriously sensitive to acid and can be cleaved
unintentionally.[7][8]

e Unreacted Starting Material (4-Amino-1-butanol):

o 'H NMR: Appearance of new, sharper signals for the methylene groups adjacent to the
now-free amine (~0 2.7 ppm) and the alcohol (~& 3.6 ppm).[9] The characteristic 9H
singlet of the Boc group will be absent for this species.

o MS: A peak corresponding to the molecular weight of 4-amino-1-butanol ((M+H]* at m/z
~90.1).

» Accidental Deprotection:

o This results in the formation of 4-amino-1-butanol, and the spectral indicators will be the
same as for unreacted starting material. This can occur during workup with acidic solutions
or upon prolonged storage in non-neutral conditions.[10]

» Di-tert-butyl dicarbonate ((Boc)20):

o 'H NMR: A single, sharp singlet at ~d 1.5 ppm. This impurity is common if excess reagent
is used during the protection step.

e tert-Butanol:
o A byproduct of both the protection reaction and any degradation of the Boc group.

o H NMR: A sharp singlet at ~d 1.28 ppm.
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By cross-referencing these potential impurity signatures with the acquired data, researchers
can confidently assess the purity of their 4-(Boc-amino)-1-butanol and make informed
decisions for subsequent experimental steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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